Pyrazolo[1,5-b]pyridazin-3-amine
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Overview
Description
Pyrazolo[1,5-b]pyridazin-3-amine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridazinones.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-b]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-b]pyridazin-3-amine serves as a valuable scaffold in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes .
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-b]pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it inhibits glycogen synthase kinase 3 (GSK-3) by binding to its active site, thereby modulating various cellular pathways . This inhibition can lead to effects such as cell cycle arrest, apoptosis, and reduced cell migration, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system, but with different biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring but differ in their additional functional groups and biological properties.
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: A derivative with specific inhibitory activity against GSK-3.
Uniqueness: Pyrazolo[1,5-b]pyridazin-3-amine stands out due to its unique combination of a pyrazole and pyridazine ring, which allows for diverse chemical modifications and interactions with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRKCVOIOQHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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